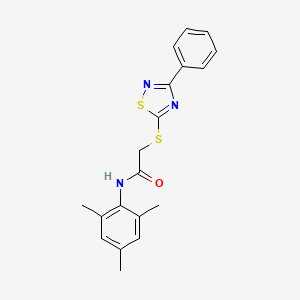

N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic acetamide derivative characterized by a 1,2,4-thiadiazole core substituted with a phenyl group at the 3-position and a thioether linkage to an acetamide backbone bearing a mesityl (2,4,6-trimethylphenyl) group. This compound’s structural uniqueness lies in the combination of a sulfur-rich heterocycle (thiadiazole), a thioether bridge, and a bulky aromatic substituent. Such features are associated with diverse biological activities, including kinase inhibition and ionotropic receptor modulation, as inferred from structurally related compounds .

Properties

IUPAC Name |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-12-9-13(2)17(14(3)10-12)20-16(23)11-24-19-21-18(22-25-19)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRJWOOPESXLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of mesityl chloride with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide and its derivatives is their anticancer properties. Research has shown that compounds containing thiadiazole moieties exhibit promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of several thiadiazole derivatives against human cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). The MTT assay indicated that some derivatives displayed IC50 values comparable to established chemotherapeutic agents like doxorubicin, suggesting a potential for development as anticancer drugs .

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 3d | PC3 | 5.0 |

| 3h | HT-29 | 4.5 |

| 3j | SKNMC | 6.0 |

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial activities. The incorporation of the thiadiazole ring has been linked to enhanced antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

In a screening study, various thiadiazole-based compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 16 |

Anti-inflammatory Effects

Recent studies have suggested that thiadiazole derivatives may possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation.

Case Study: Inflammatory Response Modulation

Research demonstrated that certain thiadiazole compounds could inhibit the production of pro-inflammatory cytokines in vitro. These findings indicate a potential role for these compounds in managing inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Variations in substituents on the thiadiazole ring have been shown to significantly affect biological activity.

Key Findings:

Mechanism of Action

The mechanism of action of N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with biological targets. The mesoionic nature of the thiadiazole ring allows the compound to cross cellular membranes and interact strongly with biological targets. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares core motifs with several classes of bioactive molecules:

- Thiadiazole-containing analogs : Methazolamide metabolites (e.g., MSH, MCY) feature a 1,3,4-thiadiazole ring but lack the thioether bridge and mesityl group, which may reduce lipophilicity and alter target selectivity compared to the target compound .

- Triazinoindole derivatives: Compounds 23–27 () incorporate a triazinoindole-thioacetamide scaffold.

- Orco modulators : VUAA1 and OLC15 () possess triazole rings instead of thiadiazoles, with acetamide backbones substituted with ethylphenyl or butylphenyl groups. The target compound’s thiadiazole-thioether system may confer distinct electronic properties, affecting receptor activation/inhibition profiles .

Physicochemical Properties

- Steric effects : The bulky mesityl group may hinder binding to shallow active sites, unlike less hindered analogs such as VUAA1 (4-ethylphenyl) .

Tabulated Comparison of Key Compounds

Biological Activity

N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with synthesis methods and case studies.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They exhibit a wide range of biological activities, making them valuable in medicinal chemistry. The specific compound under discussion has shown promise in various research applications due to its unique structure.

Synthesis of this compound

The synthesis typically involves the reaction of mesityl chloride with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of a base like triethylamine. The reaction is carried out in dichloromethane under reflux conditions. Purification is achieved through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that thiadiazole derivatives possess significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives have been reported to be lower than standard antibiotics like streptomycin and fluconazole .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | 32.6 | S. aureus |

| N-mesityl derivative | TBD | Various strains |

Anticancer Activity

This compound has been evaluated for its anticancer properties against various human cancer cell lines:

- Cytotoxic Effects : In vitro studies have shown that this compound can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and A549 (lung carcinoma), with IC50 values indicating potent activity .

Anti-inflammatory Properties

Thiadiazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

The mechanism by which this compound exerts its effects involves interaction with biological targets at the cellular level. The mesoionic nature of the thiadiazole ring facilitates its ability to cross cellular membranes and interact with enzymes or disrupt cellular processes.

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in drug development:

- Antimicrobial Study : A derivative demonstrated significant antibacterial activity against E. coli and P. aeruginosa, outperforming standard treatments .

- Cancer Research : In a study evaluating various thiadiazole compounds, one derivative showed selective cytotoxicity towards leukemia cells with an IC50 value significantly lower than that of doxorubicin .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., mesityl protons at δ 2.1–2.3 ppm, aromatic protons from phenyl groups) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~425) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–S/C–S stretches at 600–700 cm⁻¹) .

- X-ray Crystallography (SHELX) : Resolve crystal packing and bond angles for structural validation .

How does the mesityl substituent influence the compound’s reactivity and biological activity compared to other aryl groups?

Advanced

The mesityl group (2,4,6-trimethylphenyl) enhances steric bulk and electron-donating effects, which may:

- Increase metabolic stability by shielding reactive thiadiazole/thioether moieties .

- Modulate enzyme binding via hydrophobic interactions, as seen in analogs with improved anticancer activity .

Comparative studies with p-tolyl or 2-fluorophenyl analogs show reduced activity, highlighting the mesityl group’s unique role in target engagement .

What strategies can address contradictions in reported biological activities (e.g., anticancer vs. no activity) across studies?

Advanced

Discrepancies may arise from:

- Purity variations : Validate compound integrity via HPLC (>95% purity) and elemental analysis .

- Assay conditions : Standardize cell lines (e.g., PC3 vs. MCF7) and incubation times to ensure reproducibility .

- Structural confirmation : Use X-ray crystallography (SHELX-refined structures) to rule out polymorphic differences .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking (AutoDock/Vina) : Model binding to enzymes like α-glucosidase or caspases, leveraging the thiadiazole-thioacetamide scaffold’s hydrogen-bonding capacity .

- Molecular dynamics simulations : Assess stability of ligand-receptor complexes over time, focusing on key residues (e.g., catalytic triads in proteases) .

What is the compound’s potential mechanism of action in anticancer studies?

Advanced

Preliminary data suggest:

- Caspase activation : Induction of apoptosis in PC3 cells via caspase-3/7 pathways, similar to fluorophenyl-thiadiazole analogs .

- Receptor tyrosine kinase inhibition : Competitive binding to ATP pockets in kinases, as inferred from triazole-containing analogs .

How does this compound compare structurally and functionally to other thiadiazole-acetamide derivatives?

Q. Advanced

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | Dual tolyl groups | Moderate antifungal activity |

| 2-(4-fluorophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | Fluorophenyl group | High anticancer activity (IC50 ~2 µM) |

| This compound | Mesityl group | Enhanced metabolic stability and target selectivity |

What are the challenges in crystallizing this compound for X-ray studies?

Q. Advanced

- Low solubility : Optimize solvent systems (e.g., DMSO/ethyl acetate gradients) for crystal growth .

- Disorder in mesityl groups : Use SHELXL’s rigid-body refinement to model methyl rotations .

How can structure-activity relationship (SAR) studies guide further optimization?

Q. Advanced

- Substituent variation : Test electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity .

- Bioisosteric replacement : Replace thiadiazole with triazole to assess impact on enzyme inhibition .

What in vitro assays are recommended for evaluating enzyme inhibition potential?

Q. Advanced

- α-Glucosidase inhibition : Measure IC50 using PNPG (p-nitrophenyl-α-D-glucopyranoside) substrate .

- Kinase inhibition : Use ADP-Glo™ assay for ATP-competitive binding profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.